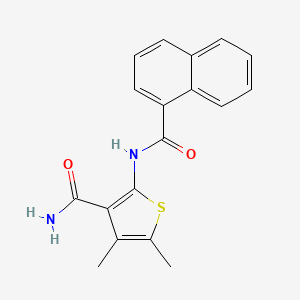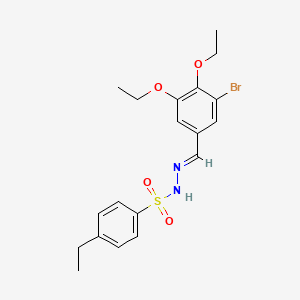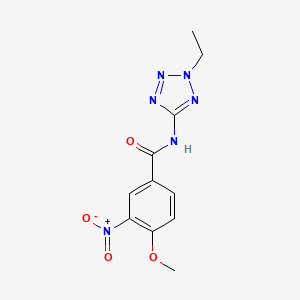![molecular formula C18H20N2O2 B5739513 N-[2-(acetylamino)phenyl]-4-phenylbutanamide](/img/structure/B5739513.png)
N-[2-(acetylamino)phenyl]-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(acetylamino)phenyl]-4-phenylbutanamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester (or Nootropil), is a nootropic drug that has been extensively studied for its cognitive-enhancing effects. It was first synthesized in the 1960s by Romanian chemist Corneliu E. Giurgea, who coined the term "nootropic" to describe its unique properties.
Mecanismo De Acción
The exact mechanism of action of N-[2-(acetylamino)phenyl]-4-phenylbutanamide is not fully understood, but it is believed to work by modulating the activity of neurotransmitters in the brain. It has been shown to enhance the release of acetylcholine and glutamate, two neurotransmitters that are involved in memory and learning. It also increases the density of certain receptors in the brain, such as the AMPA receptor, which is involved in synaptic plasticity.
Biochemical and Physiological Effects
N-[2-(acetylamino)phenyl]-4-phenylbutanamide has been shown to have a number of biochemical and physiological effects. It increases blood flow and oxygen consumption in the brain, which may contribute to its cognitive-enhancing effects. It also increases the synthesis of certain proteins in the brain, such as brain-derived neurotrophic factor (BDNF), which is involved in neuronal growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(acetylamino)phenyl]-4-phenylbutanamide in lab experiments is its well-established safety profile. It has been used in clinical settings for decades and has been shown to be safe and well-tolerated. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of future directions for research on N-[2-(acetylamino)phenyl]-4-phenylbutanamide. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. It has been shown to have neuroprotective effects and may be able to slow the progression of these diseases. Another area of interest is its potential use in enhancing cognitive function in healthy individuals, such as students or athletes. Finally, there is interest in developing new analogs of N-[2-(acetylamino)phenyl]-4-phenylbutanamide that may have even greater cognitive-enhancing effects.
Métodos De Síntesis
The synthesis of N-[2-(acetylamino)phenyl]-4-phenylbutanamide involves the reaction of 4-phenylbutyric acid with ethyl chloroformate, followed by the addition of N-[2-(acetylamino)phenyl]-4-phenylbutanamideyl-L-prolylglycine. The resulting compound is then purified to obtain the final product.
Aplicaciones Científicas De Investigación
N-[2-(acetylamino)phenyl]-4-phenylbutanamide has been extensively studied for its cognitive-enhancing effects. It is believed to improve memory, learning, and attention by modulating the activity of neurotransmitters in the brain, such as acetylcholine and glutamate. It has also been shown to have neuroprotective effects, protecting the brain from damage caused by oxidative stress and inflammation.
Propiedades
IUPAC Name |
N-(2-acetamidophenyl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14(21)19-16-11-5-6-12-17(16)20-18(22)13-7-10-15-8-3-2-4-9-15/h2-6,8-9,11-12H,7,10,13H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGYUSVPOORQFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(acetylamino)phenyl]-4-phenylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}indoline](/img/structure/B5739466.png)



![3-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide](/img/structure/B5739489.png)
![ethyl {3-[(methylsulfonyl)amino]phenyl}carbamate](/img/structure/B5739492.png)
![N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5739499.png)
![3-(3-hydroxypropyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5739507.png)
![N-[(benzylamino)carbonothioyl]cyclohexanecarboxamide](/img/structure/B5739519.png)
![4-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)benzamide](/img/structure/B5739520.png)
![4-bromo-1-methyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5739537.png)